molecular formula C15H17NO5S B3866003 {[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetic acid

{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetic acid

Cat. No.: B3866003
M. Wt: 323.4 g/mol
InChI Key: AYYMLDSTRUJRGN-UHFFFAOYSA-N
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Description

{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetic acid is a complex organic compound featuring a pyrrolidine ring substituted with a propoxyphenyl group and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrrolidine ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the pyrrolidine ring.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions, particularly those involving sulfanyl groups. It can also be used in the design of enzyme inhibitors or activators.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of {[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring and propoxyphenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-2-7-21-11-5-3-10(4-6-11)16-13(17)8-12(15(16)20)22-9-14(18)19/h3-6,12H,2,7-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYMLDSTRUJRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetic acid
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{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetic acid
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{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetic acid
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{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetic acid
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{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetic acid
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{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetic acid

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